molecular formula C13H14ClNO B2571713 Ethyl 2-naphthalenecarboximidate hydrochloride CAS No. 4278-14-2

Ethyl 2-naphthalenecarboximidate hydrochloride

Cat. No.: B2571713
CAS No.: 4278-14-2
M. Wt: 235.71
InChI Key: UGMSGIJIZFVHPE-UHFFFAOYSA-N
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Description

Ethyl 2-naphthalenecarboximidate hydrochloride is a chemical compound with significant potential in various scientific fields. It is known for its versatile nature, allowing for applications in drug synthesis and material science advancements. This compound is characterized by its unique structure, which includes a naphthalene ring system, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-naphthalenecarboximidate hydrochloride typically involves the reaction of ethyl naphthalene-2-carboxylate with an appropriate amine under acidic conditions to form the imidate. This is followed by the addition of hydrochloric acid to yield the hydrochloride salt. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-naphthalenecarboximidate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding naphthalene derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the imidate group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents to optimize the reaction .

Major Products Formed

The major products formed from these reactions include various naphthalene derivatives, amine derivatives, and substituted imidates.

Scientific Research Applications

Ethyl 2-naphthalenecarboximidate hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: The compound is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties

Mechanism of Action

The mechanism by which Ethyl 2-naphthalenecarboximidate hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can bind to various enzymes and receptors, modulating their activity and leading to desired biological effects. The pathways involved often include inhibition of enzyme activity or alteration of receptor signaling, which can result in therapeutic benefits .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl naphthalene-2-carboxylate
  • Naphthalene-2-carboxamide
  • Naphthalene-2-carboxylic acid

Uniqueness

Ethyl 2-naphthalenecarboximidate hydrochloride stands out due to its unique imidate group, which imparts distinct chemical reactivity compared to similar compounds. This uniqueness allows for specific applications in drug synthesis and material science that are not achievable with other naphthalene derivatives .

Properties

IUPAC Name

ethyl naphthalene-2-carboximidate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO.ClH/c1-2-15-13(14)12-8-7-10-5-3-4-6-11(10)9-12;/h3-9,14H,2H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGMSGIJIZFVHPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)C1=CC2=CC=CC=C2C=C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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